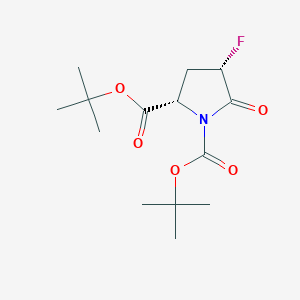

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

説明

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a fluorinated pyrrolidine derivative characterized by its stereospecific configuration and tert-butyl ester groups. Its molecular formula is C₁₄H₂₂FNO₅, with a calculated molecular weight of 303.33 g/mol (derived from atomic masses: C=12, H=1, F=19, N=14, O=16). The compound features a pyrrolidine ring substituted with a fluorine atom at the 4S position, a ketone group at the 5-position, and two tert-butyl ester moieties at the 1- and 2-positions . Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where the (2S,4S) configuration may influence binding affinity or metabolic stability .

Key identifiers include:

- SMILES: CC(C)(C)OC(=O)[C@@H]1CC@HF

- InChIKey: ZPBXGONAMUFGQV-BDAKNGLRSA-N

- CAS RN: Not explicitly listed in evidence, but structurally related compounds in the same family have CAS numbers such as 426844-77-1 and 2101775-09-9 .

特性

IUPAC Name |

ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBXGONAMUFGQV-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Esterification: The tert-butyl ester groups are introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

科学的研究の応用

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl ester groups provide steric hindrance, affecting the compound’s overall conformation and reactivity .

類似化合物との比較

Table 1: Key Structural Differences

Key Observations :

This substitution increases molecular weight by ~18 g/mol compared to the analog in Table 1 .

Stereochemistry : The (2S,4S) configuration distinguishes it from the (2S,4R) stereoisomer, which may exhibit divergent reactivity in chiral environments or biological systems .

Ester Groups : The tert-butyl esters provide steric bulk, enhancing stability against hydrolysis compared to methyl esters in other derivatives .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- The non-fluorinated analog (C₁₄H₂₃NO₅) has a lower density (1.102 g/cm³) and high boiling point (396.9°C), likely due to the absence of fluorine’s electron-withdrawing effects .

- Data gaps for the fluorinated compound suggest further experimental characterization is needed.

Notes

- Stereochemical Sensitivity : Small changes in configuration (e.g., 4S vs. 4R) can drastically alter biological activity or synthetic utility, emphasizing the need for precise stereocontrol .

- Industrial Relevance : Compounds like PB08192 (CAS: 426844-77-1) and PBLL1012-1 (CAS: 2101775-09-9) highlight the demand for fluorinated pyrrolidines in pharmaceutical R&D .

生物活性

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with significant biological activity, primarily due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: CHFNO

Molecular Weight: 261.25 g/mol

CAS Number: 1268729-74-3

The compound features a pyrrolidine ring substituted with a fluoro group and two tert-butyl ester groups, which contribute to its reactivity and interaction with biological molecules. The presence of the fluoro group enhances its pharmacological properties by influencing hydrogen bonding and steric effects.

The biological activity of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is attributed to its interaction with specific molecular targets within biological pathways. The fluoro group can engage in various interactions that modulate enzyme activities and receptor binding affinities. The tert-butyl esters provide steric hindrance, which can affect the compound’s conformation and ultimately its biological efficacy.

Biological Activity

Research indicates that Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| L1210 (leukemia) | 0.2 | Significant growth inhibition |

| S. faecium | 0.01 | Marked decrease in protein synthesis |

| HeLa (cervical cancer) | 0.5 | Reduced cell viability |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Case Studies

-

Inhibition of Protein Synthesis:

A study on the effects of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate on S. faecium revealed that it significantly decreased total protein content at concentrations as low as 0.01 μM. This suggests a potential mechanism where the compound disrupts ribosomal function or affects amino acid availability. -

Antitumor Activity:

In a series of experiments involving various cancer cell lines, Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate demonstrated selective cytotoxicity against malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Research Applications

The compound's unique properties make it a valuable candidate for further research in several areas:

- Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents.

- Pharmacology: Investigating its mechanisms of action against specific disease targets.

- Chemical Biology: Studying interactions with biomolecules to elucidate metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。